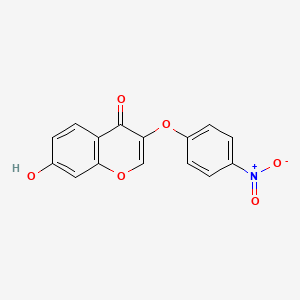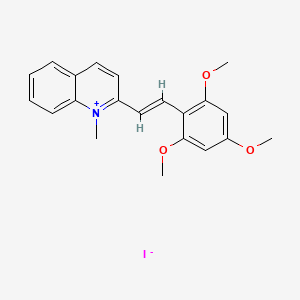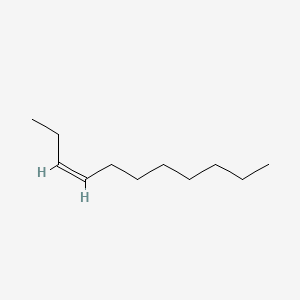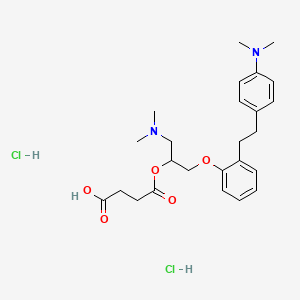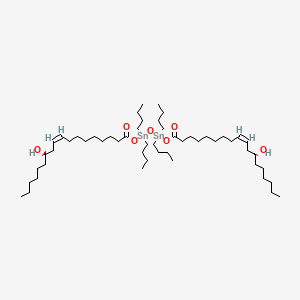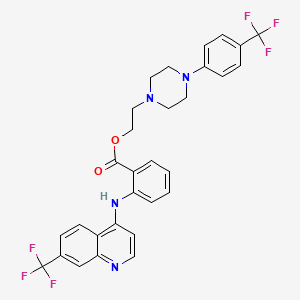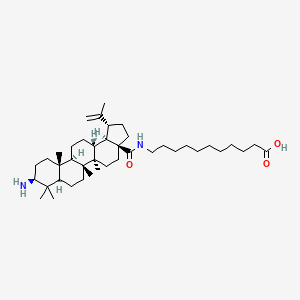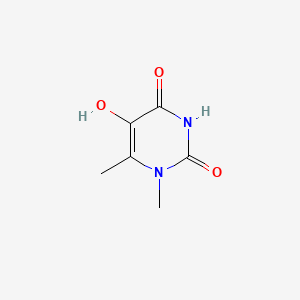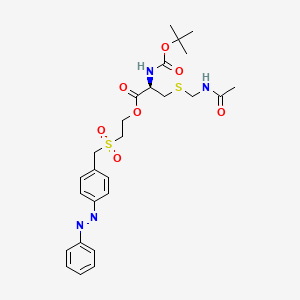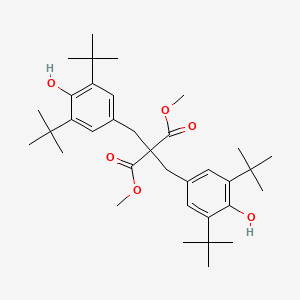
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups attached to a malonate ester. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with dimethyl malonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the malonate ester can be reduced to alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced malonate derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. Additionally, its malonate ester moiety can participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar in structure but lacks the malonate ester group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Contains a carboxylic acid group instead of the malonate ester.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar structure but with a different ester group.
Uniqueness
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is unique due to the presence of both the bulky 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups and the malonate ester. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
39266-67-6 |
|---|---|
Molecular Formula |
C35H52O6 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
dimethyl 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C35H52O6/c1-31(2,3)23-15-21(16-24(27(23)36)32(4,5)6)19-35(29(38)40-13,30(39)41-14)20-22-17-25(33(7,8)9)28(37)26(18-22)34(10,11)12/h15-18,36-37H,19-20H2,1-14H3 |
InChI Key |
DACLFYHENIWLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


